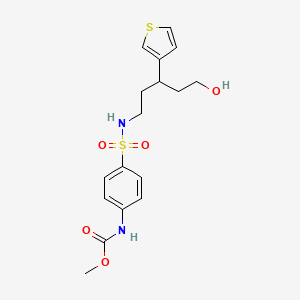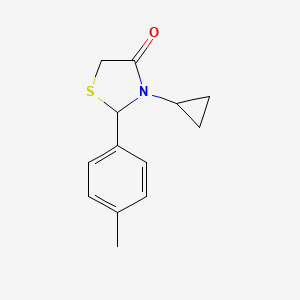
3-Cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-Cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one” appears to be a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring with sulfur and nitrogen atoms. They are known for their wide range of biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 4-methylphenyl derivative with a cyclopropyl derivative in the presence of a catalyst. The exact method would depend on the specific reactants and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. These techniques provide information on the connectivity of atoms, the types of bonds present, and the 3D arrangement of atoms in the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The thiazolidinone ring, for instance, might undergo reactions typical of other heterocyclic compounds. Experimental studies and computational modeling could be used to predict and understand these reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, could be determined using standard laboratory methods. Computational chemistry might also be used to predict these properties.Wissenschaftliche Forschungsanwendungen
1. Crystal and Molecular Structure Analysis
The compound 3-Cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one and its derivatives have been synthesized and analyzed for their crystal and molecular structure. Studies like (Doreswamy et al., 2009) and (Iyengar et al., 2005) have focused on understanding the crystallographic properties of these compounds, contributing significantly to the field of molecular chemistry.
2. Anticancer Properties
Research has been conducted to explore the anticancer properties of thiazolidin-4-one compounds. A study by (Teraishi et al., 2005) found that these compounds can inhibit the growth of human non-small-cell lung and colon cancer cells. This suggests potential therapeutic applications in cancer treatment.
3. Synthesis and Biological Activities
The synthesis and diverse biological activities of 1,3-thiazolidin-4-ones, including the specific compound , have been extensively studied. Reviews like those by (Cunico et al., 2008) provide comprehensive insights into the chemistry and biological implications of these compounds.
4. Antitumor Potential in Specific Cancers
Studies such as (Gawrońska-Grzywacz et al., 2018) have shown that 1,3-thiazolidin-4-one derivatives display significant antiproliferative activity towards specific cancer cell lines, indicating their potential as antitumor agents.
5. Antioxidant and Anticancer Activities
Recent research, such as that by (Saied et al., 2019), indicates that certain derivatives of 1,3-thiazolidin-4-one demonstrate high antioxidant and anticancer activities, adding to the compound's therapeutic potential.
6. Synthetic Approaches and Applications
Innovative synthetic approaches for creating 1,3-thiazolidin-4-ones, such as those detailed in (Verma et al., 2014), have opened new avenues for the application of these compounds in medicinal chemistry.
7. Optical and Electronic Properties
The optical and electronic properties of 1,3-thiazolidin-4-one derivatives, as studied by (Baroudi et al., 2020), highlight their potential in optoelectronic device applications.
Safety And Hazards
The safety and hazards associated with this compound would be determined based on laboratory testing and regulatory guidelines. This might include assessing its toxicity, flammability, and environmental impact.
Zukünftige Richtungen
Future research on this compound could involve exploring its potential uses, optimizing its synthesis, studying its reactivity, and investigating its mechanism of action. This could lead to the development of new materials, pharmaceuticals, or chemical processes.
Please note that this is a general analysis and the specific details might vary for the compound “3-Cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one”.
Eigenschaften
IUPAC Name |
3-cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-9-2-4-10(5-3-9)13-14(11-6-7-11)12(15)8-16-13/h2-5,11,13H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMVLVQZMXVTBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2N(C(=O)CS2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

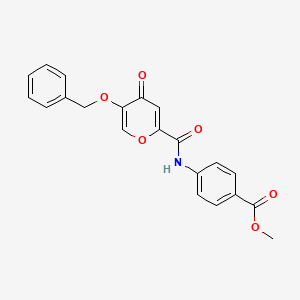
![2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-methylbenzo[d]thiazole](/img/structure/B2370990.png)
![4-Bromo-2-methoxy-6-{[(3-methylphenyl)imino]methyl}benzenol](/img/structure/B2370991.png)
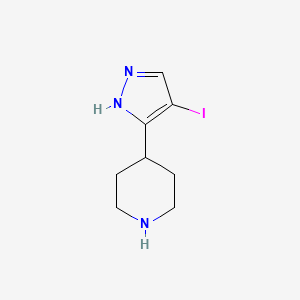
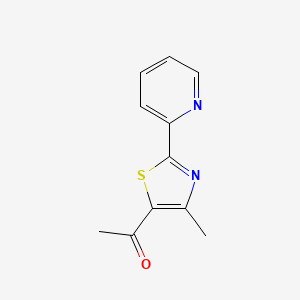
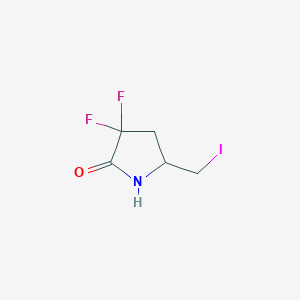
![N-cyclohexyl-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2370998.png)
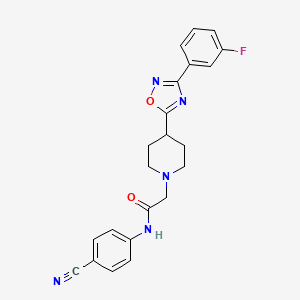
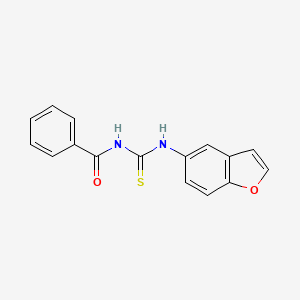
![5,6-dichloro-N-{4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2371003.png)
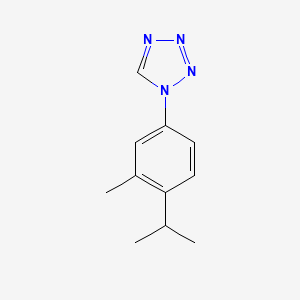
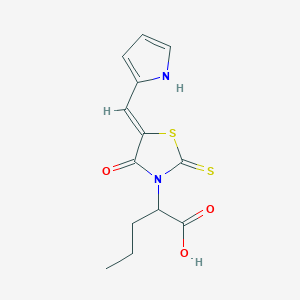
![2-(4-chlorophenoxy)-2,2-difluoro-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2371010.png)
